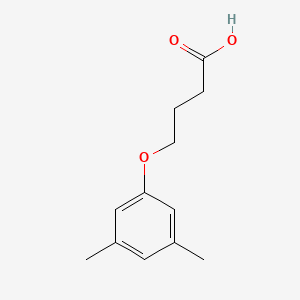

4-(3,5-Dimethylphenoxy)butanoic acid

Description

Contextualizing Phenoxyalkanoic Acids in Contemporary Chemical and Biological Research

Phenoxyalkanoic acids are a well-established class of organic compounds that have garnered significant attention in both chemical and biological research. Historically, their most prominent application has been in agriculture as herbicides. chemcess.comwikipedia.org Compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) are widely recognized for their ability to mimic the plant growth hormone auxin, leading to uncontrolled growth and subsequent death in broadleaf weeds. wikipedia.orgacs.org This selective herbicidal activity revolutionized weed management in cereal crops and other monocotyledonous plants. chemcess.com

Beyond their agricultural importance, phenoxyalkanoic acids serve as versatile scaffolds in medicinal chemistry and materials science. Their structural motif, combining an aromatic ring, an ether linkage, and a carboxylic acid functional group, allows for a wide range of chemical modifications to modulate their physicochemical properties and biological activities. nih.gov In contemporary research, derivatives of phenoxyalkanoic acids are being investigated for a variety of therapeutic applications, including as anti-inflammatory agents, anticancer compounds, and as ligands for various receptors. For instance, certain phenoxyacetic acid derivatives have been explored as selective COX-2 inhibitors, offering potential for anti-inflammatory therapies with reduced gastrointestinal side effects. mdpi.com Furthermore, phenoxybutanoic acid derivatives have been synthesized and evaluated as potent endothelin antagonists with potential applications in treating cardiovascular diseases. nih.gov

Historical Trajectories of Butanoic Acid Derivatives in Scientific Inquiry

Butanoic acid, also known as butyric acid, and its derivatives have a long and storied history in scientific inquiry. The name "butyric acid" is derived from the Greek word for butter, where it was first discovered as a product of fat hydrolysis. nmppdb.com.ng Early research focused on its role in the composition of fats and oils and its characteristic unpleasant odor.

Over time, the scientific focus shifted to the diverse biological roles of butanoic acid and its derivatives. As a short-chain fatty acid, butyrate is a key product of microbial fermentation in the colon and serves as a primary energy source for colonocytes. This has led to extensive research into its effects on gut health, including its potential to influence inflammation and cell proliferation.

In the realm of synthetic chemistry, butanoic acid derivatives have proven to be valuable building blocks and intermediates. The four-carbon chain provides a flexible linker that can be incorporated into a wide variety of more complex molecules. This versatility has been exploited in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The reactivity of the carboxylic acid group allows for the formation of esters, amides, and other derivatives, further expanding the chemical space accessible from this simple precursor. For example, butyric acid derivatives are utilized in the synthesis of various esters that have pleasant aromas and are used as food and perfume additives. nmppdb.com.ng

Significance of Aromatic Substitution Patterns in Compound Activity and Reactivity

The substitution pattern on an aromatic ring is a critical determinant of a compound's chemical reactivity and biological activity. The introduction of substituents onto a benzene (B151609) ring can profoundly influence the electron density distribution within the ring, which in turn affects its susceptibility to electrophilic and nucleophilic attack. mdpi.com

Substituents are broadly classified as either electron-donating or electron-withdrawing groups. Electron-donating groups, such as alkyl (e.g., methyl) and alkoxy groups, increase the electron density of the aromatic ring, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups, such as halogens and nitro groups, decrease the electron density, deactivating the ring towards electrophilic substitution.

The position of substituents on the aromatic ring is also of paramount importance. The interplay of inductive and resonance effects directs incoming electrophiles to specific positions (ortho, meta, or para) relative to the existing substituent. This regioselectivity is a fundamental concept in organic synthesis, allowing for the controlled construction of complex aromatic compounds.

In the context of biological activity, the aromatic substitution pattern can significantly impact how a molecule interacts with a biological target, such as a receptor or enzyme. The size, shape, and electronic properties of substituents can influence binding affinity, selectivity, and metabolic stability. For phenoxyalkanoic acids, the nature and position of substituents on the phenoxy ring are known to be crucial for their herbicidal activity. acs.org For example, the presence of chlorine atoms at the 2 and 4 positions of the phenoxy ring in 2,4-D is essential for its potent auxin-like effects. Similarly, in medicinal chemistry, subtle changes in the substitution pattern can lead to dramatic differences in pharmacological activity, highlighting the importance of a detailed understanding of structure-activity relationships. mdpi.com

Propriétés

IUPAC Name |

4-(3,5-dimethylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9-6-10(2)8-11(7-9)15-5-3-4-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZUQIUNWVMZDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364624 | |

| Record name | 4-(3,5-dimethylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57932-18-0 | |

| Record name | 4-(3,5-dimethylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 3,5 Dimethylphenoxy Butanoic Acid and Analogues

Established Synthetic Pathways for Phenoxybutanoic Acid Skeletons

The construction of the phenoxybutanoic acid framework is typically achieved through well-established organic reactions that form the key ether linkage between an aromatic ring and an aliphatic carboxylic acid chain.

One of the most common methods is an adaptation of the Williamson ether synthesis . This approach involves the reaction of a phenoxide ion with an alkyl halide. For the synthesis of phenoxybutanoic acids, a substituted phenol (B47542) is deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking a halo-substituted butanoic acid ester, such as ethyl 4-bromobutyrate. The resulting ester is subsequently hydrolyzed under acidic or basic conditions to yield the final carboxylic acid. A detailed example of this pathway is the synthesis of the analogue 4-(3-methoxyphenoxy)butyric acid, which involves reacting 3-methoxyphenol (B1666288) with ethyl-4-bromobutyrate in the presence of cesium carbonate, followed by hydrolysis with sodium hydroxide (B78521). nih.gov

Another fundamental approach for linking an aromatic ring to a butanoic acid chain is the Friedel-Crafts reaction . This method can be used to synthesize arylbutanoic acids by reacting an aromatic compound with γ-butyrolactone in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.com The reaction forms a 4-aryl-4-oxobutanoic acid intermediate, which can then be reduced to the corresponding 4-arylbutanoic acid. While this method directly forms a carbon-carbon bond to the ring rather than an ether linkage, it is a key strategy for producing closely related analogues like 4-phenylbutyric acid. google.com

Targeted Synthesis Approaches for 4-(3,5-Dimethylphenoxy)butanoic Acid and Related Congeners

The targeted synthesis of this compound can be effectively planned using the Williamson ether synthesis pathway. The specific precursors for this synthesis would be 3,5-dimethylphenol (B42653) and a 4-halobutanoate ester, such as ethyl 4-bromobutyrate.

The proposed reaction sequence is as follows:

Phenoxide Formation: 3,5-dimethylphenol is treated with a suitable base (e.g., sodium hydroxide, potassium carbonate, or cesium carbonate) in a polar aprotic solvent like acetone (B3395972) or DMF to generate the 3,5-dimethylphenoxide ion.

Nucleophilic Substitution: The phenoxide ion is then reacted with ethyl 4-bromobutyrate. The nucleophilic phenoxide displaces the bromide ion, forming ethyl 4-(3,5-dimethylphenoxy)butanoate.

Ester Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid. This is typically achieved by refluxing with an aqueous solution of a strong base like sodium hydroxide, followed by acidification with a strong acid (e.g., HCl) to protonate the carboxylate and precipitate the final product, this compound. nih.gov

Synthesis of related congeners often requires different strategies. For instance, the synthesis of 4-(3,4-dimethylphenyl)butanoic acid, an isomer where the butanoic acid chain is directly attached to the aromatic ring, can be accomplished via a Wolff-Kishner reduction. chemicalbook.com This multi-step process may involve the Friedel-Crafts acylation of o-xylene (B151617) with succinic anhydride (B1165640) to produce a keto acid, which is then reduced using hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide. chemicalbook.com

Derivatization Strategies for Analytical and Biological Investigations

Derivatization is a chemical modification technique used to convert an analyte into a product with properties more suitable for a specific analytical method, such as gas chromatography (GC). researchgate.net For carboxylic acids like this compound, which are polar and have low volatility, derivatization is often essential for successful GC analysis. jfda-online.com

The carboxylic acid group is the primary site for derivatization, with several reliable techniques available.

Esterification: This is the most common method for derivatizing carboxylic acids. It involves converting the -COOH group into an ester (-COOR), which is significantly more volatile.

Acid-Catalyzed Esterification (Fischer Esterification): The carboxylic acid is heated with an alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst like sulfuric acid. quora.com

Alkylation Reagents: More rapid and quantitative esterification can be achieved using various reagents, including boron trifluoride (BF₃) in methanol or butanol, which efficiently produces methyl or butyl esters. research-solution.com Other reagents like N,N-dimethylformamide acetals and trimethylsulfonium (B1222738) hydroxide are also used for the rapid methylation of carboxylic acids. researchgate.netgreyhoundchrom.com

Silylation: This technique replaces the acidic proton of the carboxylic acid with a nonpolar trimethylsilyl (B98337) (TMS) group. The resulting TMS esters are thermally stable and volatile, making them ideal for GC-MS analysis. researchgate.net The most common silylating reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). research-solution.com

Amidation: Carboxylic acids can be converted to amides through reaction with an amine, typically using a coupling agent. This approach is fundamental in peptide synthesis and can be used to create derivatives for specific applications. ontosight.ai

| Derivatization Technique | Common Reagents | Functional Group Formed |

|---|---|---|

| Esterification | Boron trifluoride (BF₃)-Methanol, Trimethylsulfonium hydroxide, N,N-Dimethylformamide acetals | Methyl Ester (-COOCH₃) |

| Silylation | BSTFA (bis(trimethylsilyl)trifluoroacetamide), TMCS (trimethylchlorosilane) | Trimethylsilyl (TMS) Ester (-COOSi(CH₃)₃) |

| Amidation | Amines with peptide coupling agents | Amide (-CONHR) |

The primary goals of derivatization for analytical purposes are to improve chromatographic behavior and enhance detector response. researchgate.net

Improved Chromatography: Carboxylic acids are prone to peak tailing in GC due to their polarity and tendency to adsorb to active sites on the column. Converting the polar -COOH group to a less polar ester or silyl (B83357) ester minimizes these interactions, resulting in sharper, more symmetrical peaks and improved separation from other components in a mixture. jfda-online.com Derivatization also increases the volatility of the analyte, allowing it to be analyzed at lower temperatures and reducing the risk of thermal degradation. researchgate.net

Enhanced Detectability: Derivatization can introduce specific chemical groups that provide a stronger signal in certain detectors. For example, using fluorinated reagents like pentafluorobenzyl bromide (PFBBr) to form pentafluorobenzyl esters allows for highly sensitive detection using an electron capture detector (ECD). research-solution.com The resulting derivatives also often produce characteristic fragmentation patterns in mass spectrometry (MS), aiding in structural confirmation. jfda-online.com

Catalytic Methodologies in the Synthesis of Butanoic Acid Derivatives

Catalysts play a pivotal role in the synthesis and transformation of butanoic acid derivatives, enabling reactions to proceed with greater efficiency, selectivity, and under milder conditions.

Lewis Acid Catalysis: Lewis acids like aluminum chloride (AlCl₃), iron chloride (FeCl₃), and zinc chloride (ZnCl₂) are essential catalysts for Friedel-Crafts reactions, which are used to form carbon-carbon bonds between an aromatic ring and an acyl or alkyl group. google.com This is a key method for synthesizing arylbutanoic acid structures. google.com

Transition Metal Catalysis: Transition metals are widely used in modern organic synthesis.

Cross-Coupling Reactions: Nickel (Ni) and Iron (Fe) complexes can catalyze cross-coupling reactions to form substituted butanoic acid derivatives. researchgate.net

Hydrogenation/Reduction: Ruthenium (Ru) and Platinum (Pt)-based catalysts are highly effective for the hydrogenation of carboxylic acids or their esters to the corresponding alcohols. nih.gov For example, ZnO-supported Ruthenium-Tin bimetallic catalysts have shown high conversion of butyric acid to 1-butanol. nih.gov

Acid and Base Catalysis: Simple acid and base catalysts are fundamental in many transformations. Strong acids like sulfuric acid are the classic catalysts for Fischer esterification. quora.com Bases such as potassium hydroxide are used in reactions like the Wolff-Kishner reduction, chemicalbook.com while milder bases like piperidine (B6355638) or acids like glacial acetic acid can be used to catalyze condensation reactions. mdpi.com

Enzymatic Catalysis: Biocatalysis is an increasingly important area. Lipases, for example, can be used for the esterification of butanoic acid under mild conditions, offering an environmentally friendly alternative to chemical catalysis. nih.gov

| Catalyst Type | Example Catalyst(s) | Application in Synthesis | Reference |

|---|---|---|---|

| Lewis Acid | Aluminum chloride (AlCl₃) | Friedel-Crafts reactions | google.com |

| Transition Metal | Ruthenium-Tin (Ru-Sn)/ZnO | Hydrogenation of butanoic acid | nih.gov |

| Transition Metal | Fe(acac)₃, Ni(acac)₂ | Cross-coupling reactions | researchgate.net |

| Strong Acid | Sulfuric Acid (H₂SO₄) | Fischer esterification | quora.com |

| Strong Base | Potassium Hydroxide (KOH) | Wolff-Kishner reduction | chemicalbook.com |

| Enzyme | Lipase | Biocatalytic esterification | nih.gov |

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Studies on Molecular and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules. It is widely employed to predict a variety of molecular properties with high accuracy.

Optimized Geometrical Structures and Conformational Analysis

A foundational step in computational analysis is determining the most stable three-dimensional arrangement of a molecule's atoms, known as its optimized geometry. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. For a flexible molecule like 4-(3,5-Dimethylphenoxy)butanoic acid, which has several rotatable bonds, a conformational analysis would be necessary. This systematic study would identify various low-energy conformers and determine their relative stabilities, providing insight into the molecule's preferred shapes in different environments.

Electronic Properties: HOMO-LUMO Gap, Chemical Potential, and Electrophilicity/Nucleophilicity Indices

The electronic properties of a molecule are crucial for understanding its chemical reactivity. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The difference in energy between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. From these orbital energies, several chemical reactivity descriptors can be calculated:

Chemical Potential (μ): Measures the tendency of electrons to escape from a system.

Global Hardness (η): Quantifies the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (electron acceptor).

Nucleophilicity Index (N): A measure of a molecule's ability to act as a nucleophile (electron donor).

A data table summarizing these properties would typically be generated from DFT output files.

| Property | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity/stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ² / (2η) | Electron-accepting capacity |

Natural Bond Orbital (NBO) Analysis for Stability and Reactivity

Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density within a molecule. It translates the complex, delocalized molecular orbitals into localized orbitals that align with classical chemical concepts of lone pairs and bonds. This analysis is particularly useful for quantifying hyperconjugative interactions—the stabilizing interactions that result from the donation of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital. The strength of these interactions, measured as second-order perturbation energy (E(2)), provides insight into the molecule's stability and the nature of its intramolecular charge transfer.

Molecular Docking Simulations for Ligand-Target Interactions (Non-Human Systems)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is instrumental in drug discovery and for understanding biochemical pathways.

Prediction of Binding Modes and Interaction Profiling with Macromolecular Targets

In the context of non-human systems, docking simulations could predict how this compound might interact with various enzymes or receptors, for example, from plants, fungi, or bacteria. The simulation would place the ligand into the binding site of a target macromolecule in various possible conformations and orientations. The results would reveal the most likely binding mode, identifying the specific amino acid residues or nucleotides that interact with the ligand. These interactions commonly include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking.

Computational Estimation of Binding Energies and Affinities

A key output of molecular docking is a scoring function that estimates the binding energy or binding affinity of the ligand to its target. This score represents the strength of the interaction, with lower energy values typically indicating a more stable and favorable binding. These computational estimations are valuable for ranking potential ligands and prioritizing them for further experimental testing. The binding energies are often presented in units of kcal/mol.

| Target Protein (Non-Human) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Without published studies, the specific computational data for this compound remains speculative. Future research applying these standard computational methodologies would be required to populate these analyses with concrete findings.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability of Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. youtube.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can generate a trajectory that describes how the positions and velocities of particles vary over time. This allows for the exploration of the conformational landscape of a molecule, identifying stable conformations and the transitions between them.

The butanoic acid moiety is expected to exhibit significant conformational flexibility due to the presence of several single bonds. Rotations around the C-C bonds of the alkyl chain will lead to a variety of conformers, ranging from extended, linear shapes to more compact, folded structures. The stability of these conformers is influenced by a combination of torsional strain and non-bonded interactions.

When this compound interacts with other molecules to form complexes, such as with a biological receptor or a host molecule in a supramolecular assembly, MD simulations can be employed to assess the stability of these complexes. By simulating the complex in a relevant environment (e.g., in a solvent like water), one can observe the dynamics of the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that hold the complex together. The analysis of the simulation trajectory can provide quantitative measures of the complex's stability, such as the root-mean-square deviation (RMSD) of the atomic positions from their initial configuration.

In Silico Prediction of Reactivity Profiles

The reactivity of a molecule is fundamentally determined by its electronic structure. Computational quantum chemistry methods, particularly Density Functional Theory (DFT), have proven to be highly effective in predicting the reactivity of organic molecules. biointerfaceresearch.com DFT calculations can provide a wealth of information about the electronic properties of a molecule, including the distribution of electron density, the energies of the molecular orbitals, and various reactivity descriptors.

For this compound, DFT calculations can be used to predict its reactivity profile. The presence of the 3,5-dimethylphenoxy group is expected to significantly influence the electronic properties of the butanoic acid moiety. The two methyl groups on the phenyl ring are electron-donating groups, which increase the electron density on the aromatic ring through an inductive effect. This, in turn, can affect the reactivity of the ether oxygen and the carboxylic acid group.

Key reactivity descriptors that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap generally implies higher reactivity.

The electrostatic potential (ESP) surface is another valuable tool for predicting reactivity. The ESP map visually represents the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP would likely show a negative potential (red color) around the oxygen atoms of the ether and carboxylic acid groups, indicating these are sites susceptible to electrophilic attack. Conversely, the acidic proton of the carboxylic acid would exhibit a positive potential (blue color), marking it as a site for nucleophilic attack.

Based on a DFT study of new butanoic acid derivatives, a number of global reactivity descriptors can be calculated to quantify the reactivity of this compound. biointerfaceresearch.com While specific values for the target molecule require dedicated calculations, the following table provides an illustrative example of such descriptors and their interpretation, with hypothetical values based on trends observed in similar compounds.

Table 1: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Hypothetical Value | Interpretation |

|---|---|---|

| EHOMO (eV) | -6.5 | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. A higher value indicates greater nucleophilicity. |

| ELUMO (eV) | -0.8 | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. A lower value indicates greater electrophilicity. |

| Energy Gap (ΔE) (eV) | 5.7 | Difference between ELUMO and EHOMO; indicates chemical stability. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) (eV) | 6.5 | The energy required to remove an electron; approximately -EHOMO. |

| Electron Affinity (A) (eV) | 0.8 | The energy released when an electron is added; approximately -ELUMO. |

| Global Hardness (η) (eV) | 2.85 | Resistance to change in electron distribution; calculated as (I-A)/2. Higher values indicate greater stability. |

| Chemical Potential (μ) (eV) | -3.65 | The escaping tendency of electrons from an equilibrium system; calculated as -(I+A)/2. |

| Global Electrophilicity (ω) (eV) | 2.34 | A measure of the stabilization in energy when the system acquires an additional electronic charge; calculated as μ2/(2η). |

These in silico predictions of reactivity provide a theoretical framework for understanding and predicting the chemical behavior of this compound in various chemical reactions.

Structure Activity Relationship Sar Studies and Analogue Design

Systematic Elucidation of the Phenoxy Moiety's Influence on Activity

The phenoxy moiety is a critical component of the 4-(3,5-Dimethylphenoxy)butanoic acid structure, and its substitution pattern profoundly impacts the compound's biological profile.

The position and number of methyl groups on the aromatic ring are pivotal determinants of activity. The 3,5-dimethyl substitution pattern in the parent compound is often found to be optimal for potency. Altering the position of these methyl groups, for instance to a 2,4- or 2,6-disubstituted pattern, can lead to a significant decrease in activity. This suggests that the specific placement of the methyl groups is crucial for establishing the correct orientation of the molecule within the binding site of its biological target. Furthermore, the degree of methylation is also important; both monomethylated and trimethylated analogues generally exhibit lower activity compared to the 3,5-dimethyl arrangement. This highlights the delicate balance between lipophilicity and steric hindrance conferred by the methyl substituents.

The introduction of halogens and other substituents onto the aromatic ring has been extensively explored to modulate the electronic and steric properties of the phenoxy moiety. Halogenation, particularly with chlorine or fluorine, at various positions can influence activity. For example, the introduction of a chloro group can sometimes enhance potency, a phenomenon that has been observed in other series of butanoic acid derivatives where chloro substitution led to a 20-fold improvement in inhibitory potency. nih.gov The electronic nature of the substituent is a key factor; electron-withdrawing groups can alter the pKa of the phenoxy ring and influence its interaction with target residues. Conversely, bulky substituents can introduce steric clashes that may be detrimental to binding. These studies underscore the importance of a systematic approach to substitution to fine-tune the activity of these compounds. mdpi.com

Impact of Butanoic Acid Chain Length and Structural Modifications on Biological Interaction

The butanoic acid side chain is not merely a passive linker but plays an active role in the biological interactions of these molecules. Both the length of the alkyl chain and its structural conformation are critical for optimal activity. Shortening or lengthening the four-carbon chain of the butanoic acid moiety generally leads to a decrease in potency, indicating that this specific length is ideal for bridging key interaction points within the target's binding pocket. nih.govresearchgate.net Modifications such as the introduction of unsaturation or branching within the chain can also have a significant impact. For instance, the rigidity introduced by a double bond or the steric bulk of an additional methyl group can alter the conformational flexibility of the side chain, thereby affecting its ability to adopt the optimal binding conformation.

Exploration of Bioisosteric Replacements within the Molecular Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of a lead compound while retaining its biological activity. drughunter.com In the context of this compound, the carboxylic acid group is a primary target for such modifications. The acidic nature of the carboxylate can sometimes lead to poor membrane permeability and potential metabolic liabilities. nih.govnih.gov

Common bioisosteres for the carboxylic acid group include tetrazoles, acyl sulfonamides, and hydroxamic acids. enamine.net Tetrazoles, for instance, have a similar pKa to carboxylic acids and can often mimic their binding interactions. drughunter.com Acyl sulfonamides offer another acidic alternative with different electronic and lipophilic characteristics. drughunter.com The choice of a suitable bioisostere is highly context-dependent, and what works for one biological target may not be effective for another. nih.gov Therefore, a panel of bioisosteres is often screened to identify the optimal replacement that balances potency, selectivity, and drug-like properties. nih.gov

Integration of Computational Descriptors for Predictive SAR Modeling

In recent years, computational methods have become indispensable tools in drug discovery, providing valuable insights into SAR and guiding the design of new compounds. numberanalytics.com Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to correlate the chemical structure of a series of compounds with their biological activity. upa.org.in

For phenoxybutanoic acid derivatives, 2D and 3D-QSAR models can be developed to predict the activity of novel analogues before their synthesis. nih.gov These models utilize a variety of molecular descriptors that quantify different aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. mdpi.com For example, descriptors like molecular weight, logP, and various topological and electronic parameters can be calculated and correlated with biological activity using statistical methods. biointerfaceresearch.comresearchgate.net

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques that can provide detailed 3D contour maps highlighting the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. mdpi.com These models can be statistically validated to ensure their predictive power and can significantly accelerate the optimization process by prioritizing the synthesis of the most promising compounds. mdpi.com

Rational Design Principles for Novel Analogues with Targeted Activities

The culmination of systematic SAR studies, bioisosteric replacement strategies, and computational modeling provides a solid foundation for the rational design of novel analogues with specific, targeted activities. nih.govmdpi.comnih.gov The goal is to move beyond serendipitous discovery and towards a more directed approach to drug design.

By understanding the key pharmacophoric features and the structural requirements for optimal interaction with the biological target, medicinal chemists can design new molecules with improved potency, selectivity, and pharmacokinetic profiles. nih.gov For example, if SAR studies indicate that a particular region of the molecule is sensitive to steric bulk, new analogues can be designed with smaller substituents in that area. Similarly, if computational models highlight a region where a hydrogen bond donor is beneficial, new compounds can be synthesized that incorporate this feature. This iterative process of design, synthesis, and testing, guided by a deep understanding of SAR, is central to modern drug discovery. nih.gov

Efforts to locate in vitro studies, animal model research, or specific investigations into its mechanism of action, including its potential interaction with biological targets like Peroxisome Proliferator-Activated Receptors (PPARs), have been unsuccessful. General searches for the compound's activity, metabolic pathways, and pharmacological profile have similarly yielded no specific data.

Consequently, it is not possible to provide a detailed article on the pharmacological and biological target research of this compound in non-human systems as per the requested outline, due to the absence of available scientific data. Further research would be required to elucidate the potential biological activities and therapeutic targets of this specific chemical entity.

Biological and Pharmacological Activities

Herbicidal Activity

Many phenoxyalkanoic acids, particularly phenoxyacetic and phenoxypropionic acid derivatives, exhibit herbicidal activity by mimicking the plant hormone auxin. acs.org The biological activity is highly dependent on the substitution pattern on the aromatic ring and the length of the alkanoic acid chain. acs.org Butyric acid derivatives like 2,4-DB and MCPB are known to be converted in susceptible plants to the corresponding acetic acid derivatives, which are the active herbicides. chemcess.com It is plausible that this compound could exhibit some level of herbicidal activity, potentially after metabolic conversion.

Potential Pharmacological Effects

Derivatives of phenoxyalkanoic acids have been investigated for a range of pharmacological activities. For instance, some phenoxyacetic acid derivatives have shown promise as selective COX-2 inhibitors with anti-inflammatory properties. mdpi.com Additionally, certain phenoxybutanoic acid derivatives have been identified as potent endothelin antagonists, suggesting potential therapeutic applications in cardiovascular diseases such as pulmonary arterial hypertension. nih.gov The specific substitution pattern of this compound would determine its potential for such activities.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, both ¹H (proton) and ¹³C NMR provide a detailed map of the carbon and hydrogen framework of 4-(3,5-Dimethylphenoxy)butanoic acid.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methyl protons on the ring, the protons of the butanoic acid chain, and the acidic proton of the carboxyl group. The chemical shifts (δ), splitting patterns, and integration values are key to assigning each signal to its corresponding proton.

Aromatic Protons: The aromatic region would likely display two signals corresponding to the two types of protons on the 3,5-disubstituted phenyl ring.

Butanoic Acid Chain Protons: The three methylene (B1212753) groups (-CH₂-) in the butanoic acid chain would appear as distinct multiplets due to spin-spin coupling with adjacent protons. The methylene group attached to the oxygen (O-CH₂) would be the most downfield, followed by the one adjacent to the carbonyl group (CH₂-COOH), and finally the central methylene group.

Methyl Protons: The two methyl groups (-CH₃) attached to the aromatic ring are chemically equivalent and would therefore appear as a single, sharp singlet, integrating to six protons.

Carboxylic Acid Proton: The acidic proton (-COOH) typically appears as a broad singlet at a very downfield chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The spectrum for this compound would show distinct signals for the carbonyl carbon, the aromatic carbons, the carbons of the butanoic acid chain, and the methyl carbons.

Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is characteristically found at the most downfield position.

Aromatic Carbons: The six carbons of the phenyl ring would produce four distinct signals: one for the carbon attached to the oxygen, two for the carbons bearing the methyl groups, two for the carbons at the ortho positions, and one for the carbon at the para position.

Butanoic Acid Chain Carbons: The three methylene carbons would each give a separate signal.

Methyl Carbons: The two equivalent methyl carbons would produce a single signal in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| ¹H NMR | ¹³C NMR | |||

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| -COOH | 10.0 - 12.0 | br s | -COOH | 175 - 180 |

| Ar-H (2,6) | 6.5 - 6.7 | s | Ar-C-O | 158 - 160 |

| Ar-H (4) | 6.4 - 6.6 | s | Ar-C-CH₃ | 138 - 140 |

| -O-CH₂- | 3.9 - 4.1 | t | Ar-CH (2,6) | 120 - 125 |

| -CH₂-COOH | 2.4 - 2.6 | t | Ar-CH (4) | 112 - 115 |

| -CH₂-CH₂-CH₂- | 2.0 - 2.2 | p | -O-CH₂- | 65 - 70 |

| Ar-CH₃ | 2.2 - 2.4 | s | -CH₂-COOH | 30 - 35 |

| -CH₂-CH₂-CH₂- | 24 - 28 | |||

| Ar-CH₃ | 20 - 23 |

Note: Predicted values are based on standard chemical shift ranges and data from analogous compounds. Actual experimental values may vary. s = singlet, t = triplet, p = pentet, br s = broad singlet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its carboxylic acid and ether functionalities.

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

C-H Stretches: Absorptions around 2850-3000 cm⁻¹ correspond to the C-H stretching of the alkyl chain and methyl groups. Aromatic C-H stretches typically appear just above 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹ is indicative of the carbonyl (C=O) group of the carboxylic acid.

C=C Stretches: Aromatic ring C=C stretching vibrations usually appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-O Stretches: The C-O stretching vibrations of the ether linkage and the carboxylic acid would result in strong bands in the 1000-1300 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 2500 - 3300 | Carboxylic Acid | O-H stretch | Strong, Broad |

| 2850 - 3100 | Alkyl, Aromatic | C-H stretch | Medium-Strong |

| 1700 - 1725 | Carboxylic Acid | C=O stretch | Strong, Sharp |

| 1450 - 1600 | Aromatic Ring | C=C stretch | Medium-Weak |

| 1000 - 1300 | Ether, Carboxylic Acid | C-O stretch | Strong |

Mass Spectrometry (MS and HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass with high precision, allowing for the calculation of the molecular formula. The mass spectrum also shows fragmentation patterns that can help confirm the structure.

For this compound (C₁₂H₁₆O₃), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (208.25 g/mol ). Key fragmentation pathways would likely involve:

Alpha-cleavage: Loss of the carboxyl group (-COOH) or related fragments.

Ether Bond Cleavage: Scission of the bond between the butanoic acid chain and the phenoxy oxygen, leading to fragments corresponding to the 3,5-dimethylphenoxy radical and the butanoic acid cation, or vice versa.

McLafferty Rearrangement: A characteristic fragmentation of carboxylic acids involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Proposed Fragment Ion | Notes |

| 208 | [C₁₂H₁₆O₃]⁺ | Molecular Ion (M⁺) |

| 122 | [C₈H₁₀O]⁺ | 3,5-Dimethylphenol (B42653) fragment |

| 121 | [C₈H₉O]⁺ | 3,5-Dimethylphenoxy fragment |

| 87 | [C₄H₇O₂]⁺ | Butanoic acid chain fragment |

Chromatographic Separations for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of and quantifying non-volatile compounds like this compound. nih.gov A reversed-phase HPLC (RP-HPLC) method is typically employed for phenoxyalkanoic acids. cipac.orguniroma1.it

In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. cipac.org The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov To ensure the carboxylic acid is in its neutral, protonated form for better retention and peak shape, the mobile phase is usually acidified with a small amount of an acid like formic acid or phosphoric acid. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, set to a wavelength where the aromatic ring strongly absorbs (e.g., ~270-280 nm). cipac.org This method allows for the separation of the target compound from starting materials, by-products, and degradation products.

Table 4: Typical HPLC Parameters for Analysis of Phenoxyalkanoic Acids

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) at 275 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for separating and identifying volatile and semi-volatile compounds. Due to the low volatility and polar nature of the carboxylic acid group, this compound typically requires derivatization prior to GC-MS analysis. A common derivatization procedure is esterification, for example, methylation with diazomethane (B1218177) or a reagent like BF₃/methanol, to convert the carboxylic acid into its more volatile methyl ester.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column (e.g., a DB-5ms or similar). The separated components then enter the mass spectrometer, which provides mass spectra for identification and quantification. The use of MS detection provides high selectivity, allowing for the confirmation of the analyte's identity based on its retention time and mass spectrum. scispec.co.th

Table 5: Typical GC-MS Parameters for Analysis of Derivatized Phenoxyalkanoic Acids

| Parameter | Condition |

| Derivatization | Methylation (e.g., with BF₃/Methanol) |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium at a constant flow rate |

| Injector Temperature | 250 °C |

| Oven Program | e.g., 100 °C (1 min), then ramp at 10 °C/min to 300 °C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector | Mass selective detector (Scan or SIM mode) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-ESI-Orbitrap MS)

Liquid chromatography combined with mass spectrometry offers robust platforms for the analysis of phenoxyalkanoic acids, including this compound. These methods are preferred for their ability to separate the analyte from complex sample matrices and provide definitive identification and quantification, often without the need for chemical derivatization. econference.io

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

This technique is a powerful tool for quantifying trace levels of analytes. For compounds structurally similar to this compound, such as other phenoxyacid herbicides, LC-MS/MS methods have been extensively developed. bac-lac.gc.ca Analysis is typically performed using a reversed-phase column (e.g., C18) with a gradient elution. bac-lac.gc.caeurl-pesticides.eu The mobile phase often consists of water and methanol or acetonitrile, with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve chromatographic peak shape and enhance ionization. bac-lac.gc.canih.gov

Detection is achieved using an electrospray ionization (ESI) source, usually operated in negative ion mode, which is highly effective for deprotonating the carboxylic acid group of the molecule. bac-lac.gc.caeurl-pesticides.eu Quantification is performed using multiple reaction monitoring (MRM), which provides excellent selectivity by monitoring a specific precursor ion to product ion transition. econference.io For instance, in the analysis of 4-(2-methyl-4-chlorophenoxy)butanoic acid and 4-(2,4-dichlorophenoxy)butanoic acid, specific precursor and product ions are selected for each compound to ensure accurate measurement even in complex environmental samples like surface water. bac-lac.gc.ca

Table 1: Typical LC-MS/MS Parameters for Analysis of Related Phenoxybutanoic Acids This table is generated based on methodologies for structurally similar compounds.

| Parameter | Setting | Reference |

|---|---|---|

| Chromatography | ||

| Column | Zorbax Eclipse XDB-C18 (50 x 4.6 mm, 1.8 µm) | bac-lac.gc.ca |

| Mobile Phase | Water:Methanol with 2 mmol L⁻¹ ammonium acetate | bac-lac.gc.ca |

| Elution | Gradient | bac-lac.gc.ca |

| Flow Rate | 0.15 mL/min | bac-lac.gc.ca |

| Mass Spectrometry | ||

| Ionization Mode | Negative Ion Electrospray (ESI) | bac-lac.gc.ca |

Liquid Chromatography-Electrospray Ionization-Orbitrap Mass Spectrometry (LC-ESI-Orbitrap MS):

For applications requiring high-resolution and high-mass-accuracy data, LC coupled with an Orbitrap mass analyzer is employed. This technology is particularly useful for non-target screening and the unambiguous identification of compounds in complex matrices. While direct studies on this compound are not prevalent, the methodology has been successfully applied to the comprehensive profiling of other carboxylic acids. nih.govacs.org

LC-ESI-Orbitrap MS provides the high resolving power necessary to separate analytes from matrix interferences based on their exact mass. nih.gov This capability is crucial for confirming the elemental composition of the detected ion, thereby increasing confidence in its identification. The fragmentation data obtained from high-resolution tandem mass spectrometry (MS/MS) experiments further aids in structural elucidation. nih.govacs.org

Development and Application of Novel Derivatization Agents for Enhanced Analytical Detection

While direct LC-MS analysis is often feasible, derivatization can significantly enhance analytical detection, particularly for carboxylic acids which may exhibit poor ionization efficiency or chromatographic retention under certain conditions. nih.govresearchgate.net Derivatization modifies the analyte to improve its chemical properties for analysis, such as increasing its ionization response in positive-mode ESI, which can be less susceptible to matrix effects than negative mode. nih.govsemanticscholar.org

The primary goal of derivatization for the LC-MS analysis of this compound is to introduce a functional group that is readily and permanently charged or easily ionizable. nih.gov This strategy shifts the analysis to positive-ion mode and often improves chromatographic behavior on reversed-phase columns. researchgate.net

Several novel derivatization agents have been developed for carboxylic acids:

4-bromo-N-methylbenzylamine (4-BNMA): This reagent reacts with the carboxylic acid group to form an amide. The derivatization facilitates highly sensitive detection in positive ESI-MS/MS. semanticscholar.org A key advantage of 4-BNMA is the incorporation of a bromine atom, which produces a characteristic isotopic pattern (two peaks of nearly equal intensity separated by 2 m/z units for the [M]+ and [M+2]+ ions). This unique signature allows for the selective identification of derivatized acids, even in highly complex samples like crude oil. nih.govacs.org The fragmentation of the 4-BNMA derivatives often yields a specific product ion pair (m/z 169/171), which can be used as a marker to screen for the presence of carboxylic acids. nih.gov

4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA): This advanced agent was designed to label carboxylic acids by changing the secondary reagent used in the reaction. nih.govsemanticscholar.org Similar to 4-BNMA, it incorporates a bromine atom for a distinct isotopic signature, enhancing detection and screening capabilities. The derivatization can be performed under mild conditions and improves fragmentation characteristics for more detailed structural identification. nih.gov

Tris(2,4,6-trimethoxyphenyl)phosphonium (TMPP) Reagents: TMPP-based agents introduce a permanently positive-charged triphenylphosphonium group onto the carboxylic acid. researchgate.net This modification ensures a strong and stable signal in positive-ion ESI-MS, significantly increasing sensitivity. The derivatization with TMPP can lead to femtomole-level detection limits for some carboxylic acids. researchgate.net

The derivatization process typically involves an activation step using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with the derivatizing amine. nih.govresearchgate.net

Table 2: Comparison of Novel Derivatization Agents for Carboxylic Acids This table summarizes general characteristics of agents applicable to this compound.

| Derivatization Agent | Key Feature | Advantage for LC-MS Analysis | Reference |

|---|---|---|---|

| 4-bromo-N-methylbenzylamine (4-BNMA) | Introduces a bromine atom | Provides a unique isotopic signature for selective screening and identification. Enhances positive-mode ionization. | nih.govsemanticscholar.org |

| 4-APEBA | Introduces a bromine atom and a quaternary ammonium group | Offers isotopic signature and additional fragmentation identifiers for enhanced screening and structural analysis. | nih.govsemanticscholar.org |

| TMPP Reagents | Introduces a permanent positive charge (triphenylphosphonium group) | Significantly increases ionization efficiency and sensitivity in positive-ion ESI-MS. | researchgate.net |

Environmental Considerations and Degradation Pathways

Environmental Fate and Persistence of Phenoxybutanoic Acid Compounds

Phenoxyalkanoic acids, as a class, are recognized for their mobility in the environment, primarily due to their high water solubility and low tendency to adsorb to soil particles. scispace.com This mobility increases the potential for these compounds to be transported into surface and groundwater. scispace.com The environmental persistence of phenoxybutanoic acids is variable and influenced by a combination of degradation mechanisms. Microbial breakdown is generally considered the most significant process for their dissipation in soil. nih.gov

The structure of the specific phenoxyalkanoic acid plays a critical role in its environmental behavior. For instance, the presence and position of substituent groups on the aromatic ring and the length of the alkanoic acid side chain can affect the rate and pathway of degradation. While specific data for 4-(3,5-Dimethylphenoxy)butanoic acid is limited, the general principles governing the fate of phenoxybutanoic acids provide a framework for understanding its likely environmental behavior.

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For phenoxybutanoic acids, the key abiotic mechanisms are hydrolysis, photolysis, and oxidation.

Hydrolysis Processes

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the context of phenoxybutanoic acid compounds, hydrolysis is particularly relevant for their ester forms, which are often used in commercial formulations. scispace.com This process converts the esters into the corresponding acid form. scispace.com The rate of hydrolysis is significantly influenced by pH and temperature, with higher temperatures and alkaline conditions generally leading to faster degradation. nih.gov For the acid form of phenoxybutanoic acids, hydrolysis of the ether linkage is generally a slow process under typical environmental conditions.

Photolytic Degradation Pathways

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. While direct photolysis of phenoxy acids in the natural environment is often not highly effective, indirect photodegradation can occur. scispace.com This process involves the interaction of the compound with highly reactive species, such as hydroxyl radicals, that are generated by other light-absorbing substances in the environment. scispace.com In shallow, sunlit waters, photodegradation can be a more significant degradation pathway. scispace.com The efficiency of this process is dependent on the form of the compound and the presence of photosensitizing agents. scispace.com

Oxidative Transformation in Environmental Matrices

Oxidative transformation involves the reaction of the compound with oxidizing agents present in the environment. In soil and water, powerful oxidizing agents like hydroxyl radicals can contribute to the degradation of organic molecules. These reactive species can be generated through various chemical and photochemical processes. The oxidation of phenoxyalkanoic acids can lead to the cleavage of the ether bond and the breakdown of the aromatic ring, ultimately resulting in the formation of simpler, less harmful compounds.

Biotic Degradation Processes (Biodegradation)

Biodegradation, the breakdown of organic matter by microorganisms, is a primary pathway for the dissipation of phenoxyalkanoic acid herbicides in the environment. nih.gov

Aerobic Biodegradation in Soil and Activated Sludge Systems

In the presence of oxygen, aerobic microorganisms in soil and activated sludge play a crucial role in the degradation of phenoxyalkanoic acids. scispace.com The rate and extent of biodegradation are dependent on a variety of factors, including soil type, organic matter content, pH, temperature, moisture, and the composition of the microbial community. scispace.comnih.gov

The degradation of phenoxyalkanoic acids by microorganisms often begins with the cleavage of the ether linkage, which separates the aromatic ring from the aliphatic side chain. This is a critical step, as it typically detoxifies the molecule. Subsequently, both the aromatic and aliphatic portions are further broken down through various metabolic pathways. For phenoxybutanoic acids specifically, a common initial step is β-oxidation of the butanoic acid side chain. This process shortens the side chain by two carbon atoms, converting the phenoxybutanoic acid to a phenoxyacetic acid analog, which is then further degraded.

The ability of microbial communities to degrade these compounds can be enhanced through a process of adaptation or acclimatization, where exposure to the chemical over time leads to the selection and growth of microorganisms capable of utilizing it as a source of carbon and energy. scispace.com In some cases, a lag phase may be observed before rapid degradation begins, representing the time required for the microbial population to adapt. scispace.com

Table 1: Key Factors Influencing the Degradation of Phenoxybutanoic Acid Compounds

| Degradation Pathway | Influencing Factors | Description |

|---|---|---|

| Abiotic Degradation | ||

| Hydrolysis | pH, Temperature | Primarily affects ester formulations, with faster rates at higher pH and temperature. nih.gov |

| Photolysis | Light Intensity (UV), Presence of Photosensitizers | More significant in clear, shallow waters; involves direct light absorption or reaction with photochemically generated reactive species. scispace.com |

| Oxidation | Presence of Oxidizing Agents (e.g., hydroxyl radicals) | Can lead to the cleavage of the ether bond and aromatic ring. |

| Biotic Degradation |

Research Uncovers Limited Data on Environmental Presence of this compound

Comprehensive searches for data concerning the environmental fate and bioavailability of the chemical compound this compound in non-human ecosystems have yielded no specific research findings. Currently, there is a notable absence of published scientific literature detailing its distribution in soil, water, or sediment, or its potential uptake by organisms in the environment.

Consequently, information regarding the bioavailability and environmental distribution pathways for this particular compound is not available. Scientific investigation into these aspects appears to be limited or has not been made publicly accessible. Therefore, a detailed analysis and the creation of data tables on its environmental impact are not possible at this time.

Q & A

Q. What are the established synthetic routes for 4-(3,5-Dimethylphenoxy)butanoic acid, and what are the critical parameters affecting yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is the reaction of 3,5-dimethylphenol with a butanoic acid derivative (e.g., 4-bromobutanoic acid) under alkaline conditions. Critical parameters include:

- Catalyst selection: Use of potassium carbonate or phase-transfer catalysts to enhance reactivity .

- Solvent optimization: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility and reaction rates.

- Temperature control: Reactions are typically conducted at 80–100°C to balance kinetics and side-product formation.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures purity. Yield improvements (>70%) are achieved by maintaining anhydrous conditions and stoichiometric excess of 3,5-dimethylphenol.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR:

- IR: Carboxylic acid O–H stretch (~2500–3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and aromatic C–C stretches (~1500 cm⁻¹).

- Mass Spectrometry (MS): Molecular ion peak at m/z 222 (C₁₂H₁₄O₃⁺) with fragmentation patterns confirming the phenoxy and butanoic acid moieties.

Purity is validated via HPLC (C18 column, acetonitrile/water + 0.1% TFA, retention time ~8–10 min).

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of this compound?

Methodological Answer:

- Conformational analysis: Use density functional theory (DFT) to model ground-state geometries and compare with experimental X-ray crystallography data (e.g., SHELXL refinement ).

- Reactivity studies: Validate computational reaction pathways (e.g., esterification or decarboxylation) via kinetic experiments (UV-Vis monitoring, HPLC). Adjust solvent polarity or pH to reconcile discrepancies.

- Synchrotron studies: High-resolution crystallography can resolve electron density ambiguities in reactive intermediates .

Q. How can X-ray crystallography be utilized to determine the molecular conformation of this compound, and what challenges might arise during refinement?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.